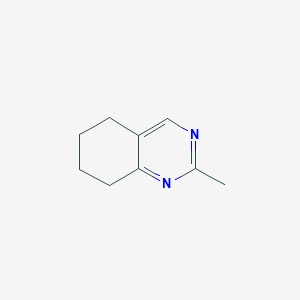

2-Methyl-5,6,7,8-tetrahydroquinazoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-10-6-8-4-2-3-5-9(8)11-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTCTJROWXGTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2CCCCC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285600 | |

| Record name | 2-methyl-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-01-0 | |

| Record name | 6299-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological activity of 2-Methyl-5,6,7,8-tetrahydroquinazoline derivatives

Title: The Pharmacological Landscape of 2-Methyl-5,6,7,8-tetrahydroquinazoline Derivatives: A Technical Guide to Next-Generation Topoisomerase II Inhibitors and Sigma-1 Antagonists

Executive Summary

The 5,6,7,8-tetrahydroquinazoline (THQ) scaffold represents a critical structural evolution from the fully aromatic quinazoline core found in traditional kinase inhibitors (e.g., gefitinib). By saturating the benzene ring, researchers introduce specific stereochemical and conformational properties that alter binding kinetics and metabolic profiles.

This guide focuses on two high-value therapeutic validations of 2-methyl-5,6,7,8-tetrahydroquinazoline derivatives:

-

Oncology: Selective inhibition of Topoisomerase II

(Topo II -

Neurology: High-affinity antagonism of the Sigma-1 receptor (

1R) for neuropathic pain management.

Chemical Scaffold & Structure-Activity Relationship (SAR)

Unlike planar aromatic quinazolines, the THQ core possesses a flexible cyclohexene ring fused to the pyrimidine. This "pucker" allows for unique hydrophobic interactions within enzyme pockets that are inaccessible to planar analogs.

Core SAR Logic

-

Position 2 (C2): The methyl group provides essential lipophilicity but is often substituted with heteroaromatics (e.g., pyridine) to enhance H-bonding with residues like Ser or Thr in the ATP-binding pocket.

-

Position 4 (C4): Critical for potency.[2] Substitution with 3-fluoroaniline or similar aryl amines often dictates the primary target affinity (e.g., kinase vs. Topo II).

-

Position 6 (C6): The "Gateway" substituent. Introduction of a dimethylamino or benzylamino group at this position is mandatory for Topo II

selectivity .

Figure 1: SAR Logic of the THQ Scaffold

Caption: Functionalization logic for the THQ scaffold. C6 substitution is the critical determinant for differentiating Topo II inhibitory activity from general kinase inhibition.

Primary Therapeutic Focus: Oncology (Topoisomerase II Inhibition)

The Problem: Traditional Topo II drugs (e.g., etoposide, doxorubicin) act as poisons . They stabilize the cleavable complex (DNA-enzyme-drug), causing double-strand breaks. While effective, this mechanism is mutagenic and linked to secondary malignancies (e.g., acute myeloid leukemia).

The THQ Solution: 2-Methyl-5,6,7,8-tetrahydroquinazoline derivatives (specifically ARN-21934 ) function as catalytic inhibitors , not poisons. They block the ATP hydrolysis step required for Topo II turnover without trapping the DNA cleavage complex.

Mechanism of Action

-

Binding: The inhibitor binds to the ATPase domain of Topo II

. -

Inhibition: It prevents the conformational change necessary for DNA strand passage.

-

Outcome: The enzyme is stalled before DNA cleavage occurs, halting replication without shattering the genome.

Key Data Point:

-

Compound: ARN-21934[1]

-

IC

(Topo II -

Selectivity: >100-fold selective for

-isoform over

Secondary Therapeutic Focus: Neurology (Sigma-1 Receptor)

The Sigma-1 receptor (

-

Lead Compound: Compound 33 (2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline).[3]

-

Affinity (

): 15.6 nM.[3] -

Selectivity: >2000 nM for

2R (High selectivity).[3] -

In Vivo Efficacy: Demonstrated dose-dependent anti-nociceptive effects in formalin-induced pain models.[3]

Experimental Protocols

Protocol A: Topoisomerase II DNA Relaxation Assay (Self-Validating)

Purpose: To distinguish between catalytic inhibition (desired) and poisoning (undesired).

Reagents:

-

Recombinant Human Topo II

(2 units/reaction). -

Supercoiled pBR322 plasmid DNA (0.5

g/reaction ). -

Assay Buffer: 50 mM Tris-HCl (pH 7.9), 120 mM KCl, 10 mM MgCl

, 0.5 mM ATP, 0.5 mM DTT, 30 -

Positive Control: Etoposide (Poison).

-

Negative Control: DMSO (Vehicle).

Workflow:

-

Incubation: Mix Topo II

, DNA, and Test Compound (0.1 - 100 -

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 4

L of Stop Solution (5% SDS, 0.25% bromophenol blue, 40% glycerol). -

Electrophoresis: Load samples onto a 1% agarose gel (TAE buffer) without ethidium bromide (EtBr). Run at 2-3 V/cm for 4-6 hours.

-

Staining: Stain gel with EtBr (0.5

g/mL) for 30 mins, destain in water for 15 mins. -

Validation Logic:

-

Relaxed DNA migrates slower than Supercoiled DNA.

-

Inhibitor: Presence of Supercoiled DNA (enzyme blocked before relaxation).

-

Poison: Presence of Linear DNA (cleavage complex trapped).

-

No Effect: All DNA is Relaxed.

-

Figure 2: Topo II Assay Decision Tree

Caption: Interpretation logic for DNA relaxation assays. Catalytic inhibitors maintain supercoiled DNA integrity, whereas poisons generate linear fragments.

Protocol B: General Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline Core

Methodology: Cyclocondensation via Green Chemistry (Modified).

-

Reactants: 2-Acetylcyclohexanone (1.0 equiv) + Acetamidine hydrochloride (1.2 equiv).

-

Solvent/Base: Ethanol (EtOH) with Potassium Carbonate (K

CO -

Procedure:

-

Dissolve acetamidine HCl and K

CO -

Add 2-acetylcyclohexanone dropwise.

-

Reflux at 80°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

-

Workup:

-

Cool to RT. Filter off inorganic salts.

-

Concentrate filtrate under vacuum.

-

Recrystallize from Et

O/Hexane to yield 2,4-dimethyl-5,6,7,8-tetrahydroquinazoline .

-

-

Functionalization (C4-Chlorination):

-

Reflux intermediate in POCl

(neat) for 4 hours to generate the 4-chloro derivative, the key precursor for S

-

Quantitative Activity Summary

| Therapeutic Area | Target | Compound ID | Activity Metric | Key Feature |

| Oncology | Topo II | ARN-21934 | IC | Non-poison, catalytic inhibitor |

| Neurology | Sigma-1 ( | Compound 33 | >100x selectivity vs | |

| Infectious Disease | M. tuberculosis | THQ-4a | MIC = 6.25 | Inhibits DprE1 enzyme |

| Antiproliferative | A2780 (Ovarian) | (R)-5a | IC | Induces ROS & mitochondrial damage |

References

-

Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II

over -

Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline deriv

1) receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters.[3] URL:[Link] -

Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Source: MDPI (International Journal of Molecular Sciences). URL:[Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using

-Aminoamidines and In Silico Screening of Their Biological Activity. Source: MDPI (International Journal of Molecular Sciences). URL:[Link]

Sources

The Tetrahydroquinazoline Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The tetrahydroquinazoline core, a fused heterocycle of dihydropyrimidine and benzene rings, represents a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the tetrahydroquinazoline framework, elucidating its therapeutic potential across critical disease areas, including oncology, neurodegenerative disorders, and infectious diseases. We will delve into the nuanced structure-activity relationships that govern its biological effects, provide detailed experimental protocols for its synthesis and evaluation, and visualize key mechanistic pathways to offer a holistic understanding for drug discovery professionals.

The Architectural Significance of the Tetrahydroquinazoline Scaffold

The versatility of the tetrahydroquinazoline scaffold stems from its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This adaptability enables the design of molecules that can interact with a wide range of biological targets with high affinity and selectivity. Traditional synthetic routes often involve the cyclocondensation of guanidine derivatives with aldehydes and ketones.[1] More contemporary methods, such as those employing α-aminoamidines, offer milder reaction conditions and higher yields, contributing to the scaffold's accessibility for library synthesis and lead optimization.[1]

Therapeutic Frontiers of Tetrahydroquinazoline Derivatives

The inherent biological activity of the tetrahydroquinazoline nucleus has been exploited to develop potent agents against a multitude of diseases. The following sections will explore the most promising therapeutic applications, supported by mechanistic insights and quantitative data.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Tetrahydroquinazoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways vital for cancer cell proliferation and survival.[2][3]

A prominent mechanism involves the modulation of critical enzymes in cancer progression. For instance, novel 6-amino-tetrahydroquinazoline derivatives have been identified as potent inhibitors of human topoisomerase IIα (topoIIα), an enzyme crucial for DNA replication and chromosome segregation.[4] Unlike many current topoII-targeted drugs that act as poisons and can lead to secondary leukemias, these tetrahydroquinazoline-based inhibitors do not stabilize the enzyme-DNA cleavage complex, suggesting a potentially safer therapeutic profile.[4]

Furthermore, the tetrahydroquinoline scaffold, a closely related structure, has been identified as an efficient inhibitor of the mTOR pathway, a central regulator of cell growth and proliferation that is often dysregulated in cancers like lung cancer.[2][5]

Table 1: Anticancer Activity of Representative Tetrahydroquinazoline and Tetrahydroquinoline Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 6-amino-tetrahydroquinazoline | Topoisomerase IIα | G-361 (Melanoma) | 2 | [4] |

| Tetrahydroquinolinone | Not specified | HTC-116 (Colon) | Potent cytotoxicity reported | [6] |

| Tetrahydroquinolinone | Not specified | A549 (Lung) | Potent cytotoxicity reported | [6] |

| Tetrahydroquinoline-isoxazoline hybrid | Not specified | HepG2 (Liver) | 5.20 | [7] |

| 2-Arylquinoline | KDM Proteins | HeLa (Cervical) | 8.3 | [8] |

| 2-Arylquinoline | KDM Proteins | PC3 (Prostate) | 31.37 | [8] |

The data clearly indicates the broad-spectrum anticancer potential of this scaffold, with significant activity against various cancer cell lines. The structure-activity relationship (SAR) studies reveal that substitutions on the tetrahydroquinoline core, such as the introduction of an N-formyl group or specific halogen patterns, can significantly impact potency and selectivity.[9]

The following diagram illustrates the catalytic cycle of Topoisomerase IIα and the inhibitory action of a tetrahydroquinazoline-based inhibitor.

Caption: Inhibition of the Topoisomerase IIα catalytic cycle by a tetrahydroquinazoline derivative.

Neuroprotective Effects: Shielding the Central Nervous System

Certain tetrahydroquinazoline and tetrahydroquinoline derivatives have demonstrated significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as for acute conditions like stroke.[10][11]

One key mechanism of neuroprotection is the inhibition of phosphodiesterase 7 (PDE7), an enzyme involved in inflammatory and neurodegenerative processes.[10] Administration of a 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline has been shown to ameliorate brain damage and improve behavioral outcomes in a stroke model.[10] These compounds act as potent anti-inflammatory and neuroprotective agents in neural cell cultures.[10]

In the context of Parkinson's disease, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has shown promise by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis in experimental models.[11][12] HTHQ administration leads to a significant decrease in oxidative stress and an increase in the expression of antioxidant genes.[11]

The diagram below outlines the proposed neuroprotective signaling pathway activated by HTHQ in a model of Parkinson's disease.

Caption: Proposed neuroprotective signaling pathway of HTHQ in Parkinson's disease.

Antimicrobial and Antifungal Activity: Combating Infectious Agents

The tetrahydroquinazoline scaffold has also been investigated for its potential to combat microbial infections. Derivatives of this scaffold have demonstrated activity against a range of bacteria and fungi.[13][14] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. For instance, certain quinazolin-4(3H)-one derivatives have shown pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae.[15] The lipophilicity of these compounds, influenced by substituents like a naphthyl radical, appears to play a crucial role in their ability to penetrate bacterial cell membranes.[15]

Table 2: Antimicrobial Activity of Selected Quinazolinone Derivatives

| Compound Class | Microorganism | Activity | Reference |

| Dihydroquinazolinone | Pseudomonas aeruginosa | Highest activity at 0.25 mg/mL | [13] |

| Dihydroquinazolinone | Bacillus subtilis | MIC of 0.25 mg/mL | [13] |

| Dihydroquinazolinone | Lactobacillus rhamnosus | MIC of 0.25 mg/mL | [13] |

| Quinazolin-4(3H)-one | Staphylococcus aureus | Bacteriostatic effect | [15] |

| Quinazolin-4(3H)-one | Streptococcus pneumoniae | Bacteriostatic effect | [15] |

| Quinazoline piperazine phosphorodiamidate | Candida albicans | Notable antifungal activity | [16] |

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research and development of tetrahydroquinazoline-based therapeutics, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.

General Synthesis of a 5,6,7,8-Tetrahydroquinazoline Derivative

This protocol describes a general method for the synthesis of 5,6,7,8-tetrahydroquinazolines via the reaction of α-aminoamidines with diarylidencyclohexanones, adapted from established procedures.[1]

Materials:

-

α-aminoamidine

-

Diarylidencyclohexanone

-

Pyridine (anhydrous)

-

Standard laboratory glassware and heating apparatus

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-aminoamidine (1 mmol) and the diarylidencyclohexanone (1 mmol) in anhydrous pyridine (10 mL).

-

Heating: Heat the reaction mixture to 100 °C and maintain this temperature for 24 hours. The progress of the reaction should be monitored by TLC.

-

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5,6,7,8-tetrahydroquinazoline derivative.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Tetrahydroquinazoline test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrahydroquinazoline test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of tetrahydroquinazoline-based therapeutic agents.

Caption: A streamlined workflow for the discovery of tetrahydroquinazoline-based drugs.

Conclusion and Future Perspectives

The tetrahydroquinazoline scaffold has unequivocally established its importance in medicinal chemistry, serving as a fertile ground for the discovery of novel therapeutic agents. Its proven efficacy in oncology, neuroprotection, and antimicrobial applications, coupled with its synthetic accessibility, ensures its continued relevance in drug discovery pipelines. Future research will likely focus on the development of more selective and potent analogs through structure-based drug design and combinatorial chemistry approaches. Furthermore, exploring novel therapeutic applications and elucidating the intricate mechanisms of action of existing tetrahydroquinazoline-based compounds will undoubtedly unveil new opportunities for addressing unmet medical needs. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful field.

References

-

Medina-Gutiérrez, C., et al. (2011). Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. PubMed. Available at: [Link]

-

Borys, R., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. Available at: [Link]

- Sabale, P. M., et al. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.

-

Singh, R., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science. Available at: [Link]

-

Reisman, S. E., et al. (2017). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Kowalska, K., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. Available at: [Link]

-

Singh, R., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. PubMed. Available at: [Link]

-

Reisman, S. E., et al. (2017). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

- BenchChem. (2025). The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. BenchChem.

- Bernal, C. C., et al. (2021). Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety.

-

Singh, R., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Semantic Scholar. Available at: [Link]

-

Arencibia, J. M., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry. Available at: [Link]

-

Chaube, U., et al. (2021). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. Available at: [Link]

-

Sharma, P., et al. (2023). Investigation of the multifunctional profile of dihydroquinazoline derivatives as potential therapeutics for Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]

- Das, U., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.

- Al-dujaili, A. H., et al. (2024).

- Jardner, J., et al. (2024). Investigation into a Tetrahydroquinazoline Scaffold.

-

Sharma, A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link]

-

Krymskaya, M. V., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research. Available at: [Link]

-

Sidorenko, A. S., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Pharmacy & Pharmacology. Available at: [Link]

- Krymskaya, M. V., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis.

-

Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. Available at: [Link]

-

Rojas-Rozas, C., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]

-

Tan, Y. S., et al. (2022). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

-

Natesan, G., et al. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ChemistrySelect. Available at: [Link]

-

Hranjec, M., et al. (2022). A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. International Journal of Molecular Sciences. Available at: [Link]

- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydroquinoline Antagonists. BenchChem.

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

- Bandameeda, R. N., et al. (2021). Synthesis of tetrahydroquinoline derivatives.

-

Ionescu, I. A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Available at: [Link]

-

Vaskevych, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available at: [Link]

-

Kamal, A., et al. (2018). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Current Drug Targets. Available at: [Link]

-

Luo, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences. Available at: [Link]

-

Gomaa, H. A. M. (2022). A comprehensive review of recent advances in the biological activities of quinazolines. Chemical Biology & Drug Design. Available at: [Link]

-

Kumar, D., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Scientific Reports. Available at: [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

Sources

- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 16. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling and Physicochemical Characterization of 2-Methyl-5,6,7,8-tetrahydroquinazoline

The following technical guide is structured to provide a comprehensive analysis of the solubility profile of 2-Methyl-5,6,7,8-tetrahydroquinazoline , synthesizing available physicochemical data with rigorous experimental methodologies.

Executive Summary

2-Methyl-5,6,7,8-tetrahydroquinazoline (CAS: 22913-02-6 / Derivatives) represents a critical scaffold in the development of antitubercular agents, kinase inhibitors, and novel ligands for asymmetric catalysis. Its structural duality—comprising a lipophilic cyclohexene ring fused to a polar pyrimidine core—creates a complex solubility profile that dictates its behavior in synthesis, purification, and biological assay formulation.

This guide provides an in-depth analysis of its solubility characteristics, thermodynamic modeling strategies, and a self-validating protocol for precise solubility determination.

Physicochemical Architecture

To understand the solubility behavior, we must first analyze the molecular interactions governing the solute-solvent system.

Structural Analysis

The molecule consists of two distinct domains:

-

The Hydrophobic Domain: The 5,6,7,8-tetrahydro ring (cyclohexene-like) contributes significantly to the Van der Waals surface area, driving solubility in non-polar to moderately polar organic solvents.

-

The Polar/Basic Domain: The pyrimidine ring (positions 1,3-nitrogen) acts as a hydrogen bond acceptor. The 2-methyl group provides steric bulk and slight lipophilicity but does not significantly alter the electronic character of the ring compared to the parent quinazoline.

| Property | Value (Predicted/Experimental) | Implication for Solubility |

| Molecular Weight | ~148.21 g/mol | Low MW facilitates dissolution in small-molecule solvents. |

| LogP (Octanol/Water) | 1.2 – 2.5 | Moderately lipophilic. Prefers organic solvents over water. |

| pKa (Conjugate Acid) | ~2.5 – 3.5 | Weakly basic. Solubility in water increases significantly at pH < 2. |

| H-Bond Donors | 0 | Cannot act as a donor; relies on solvent donors (e.g., alcohols). |

| H-Bond Acceptors | 2 (N1, N3) | Forms stable solvates with protic solvents (MeOH, EtOH). |

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the compound exhibits the following profile:

-

High Solubility (Solvent):

-

Chlorinated Solvents (DCM, Chloroform): Excellent interaction with the aromatic system.

-

Polar Aprotic (DMSO, DMF, Pyridine): High capacity for dipole-dipole interactions.

-

Lower Alcohols (Methanol, Ethanol): Good solubility due to H-bonding with pyrimidine nitrogens.

-

-

Moderate Solubility:

-

Esters (Ethyl Acetate): Useful for extraction but may require heating for high concentrations.

-

Ethers (THF, MTBE): Moderate solubility; often used in mixtures.

-

-

Low Solubility (Anti-Solvent):

-

Aliphatic Hydrocarbons (Hexane, Heptane, Pentane): The polar pyrimidine ring disfavors dissolution, making these ideal anti-solvents for recrystallization.

-

Water (Neutral pH): Poor solubility due to the lipophilic cyclohexene ring.

-

Experimental Protocol: Isothermal Saturation Method

Standard Operating Procedure (SOP) for Accurate Solubility Determination

This protocol uses the Static Equilibrium Method , considered the gold standard for generating thermodynamic solubility data.

Workflow Diagram

Figure 1: Step-by-step workflow for the isothermal saturation method to ensure thermodynamic equilibrium.

Detailed Methodology

-

Preparation: Add excess 2-Methyl-5,6,7,8-tetrahydroquinazoline solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension magnetically at the desired temperature (

) for 24–48 hours. Ensure the temperature is controlled within-

Checkpoint: Solid must remain visible throughout the process. If it dissolves completely, add more solid.

-

-

Sampling: Stop stirring and allow the phases to separate for 2 hours at temperature

. -

Filtration: Withdraw the supernatant using a pre-heated glass syringe and filter through a 0.45 µm PTFE membrane (pre-heated to

to prevent precipitation). -

Quantification: Dilute the filtrate with the mobile phase (e.g., Acetonitrile) and analyze via HPLC (UV detection at

nm). -

Replication: Perform in triplicate. The relative standard deviation (RSD) should be

.

Thermodynamic Modeling & Analysis

To translate experimental data into a predictive model for process design (e.g., crystallization cooling curves), apply the Modified Apelblat Equation .

The Apelblat Model

This semi-empirical model correlates mole fraction solubility (

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical constants derived from regression analysis.

Interpretation:

-

If

is negative , dissolution is endothermic (solubility increases with T). -

The

term accounts for the temperature dependence of the enthalpy of solution.

Van't Hoff Analysis

For a stricter thermodynamic interpretation (assuming constant

-

Plot

vs -

Slope:

(Enthalpy of solution). -

Intercept:

(Entropy of solution).

Note: For 2-Methyl-5,6,7,8-tetrahydroquinazoline, dissolution in alcohols is typically endothermic (

Applications in Purification (Recrystallization)

The solubility difference between Ethyl Acetate (moderate solvent) and Hexane (anti-solvent) is the most effective lever for purification.

Recrystallization Protocol:

-

Dissolution: Dissolve the crude crude 2-Methyl-5,6,7,8-tetrahydroquinazoline in the minimum volume of hot Ethyl Acetate (

C). -

Filtration: Filter while hot to remove insoluble mechanical impurities.

-

Nucleation: Slowly add Hexane (or Heptane) dropwise to the hot solution until persistent cloudiness is observed.

-

Cooling: Allow the mixture to cool slowly to room temperature, then to

C. -

Harvest: Collect the crystals via vacuum filtration. Wash with cold Hexane.

References

-

Structural & Synthetic Context: Chelucci, G., et al. (2004).[1] "Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes." Arkivoc, (xiv), 44-50.[1] Link

-

Solubility Modeling Standards: Li, Y., et al. (2016). "Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems." Journal of Chemical & Engineering Data. Link

-

Biological Applications: Gladkov, E. S., et al. (2022). "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines." International Journal of Molecular Sciences, 23(7), 3652. Link

-

Crystallographic Data: Ettahiri, W., et al. (2023). "5,6,7,8-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one." IUCrData, 8, x230349. Link

Sources

Application Notes & Protocols: Cyclocondensation Strategies for Tetrahydroquinazoline Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis of 1,2,3,4-tetrahydroquinazolines via cyclocondensation reactions. It moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, a comparative analysis of various catalytic systems, and detailed, field-proven protocols. The guide is structured to empower users to not only replicate established methods but also to rationally select and optimize reaction conditions for novel derivatives.

Introduction: The Significance of the Tetrahydroquinazoline Scaffold

The 1,2,3,4-tetrahydroquinazoline core is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds. Its rigid, three-dimensional structure serves as a versatile scaffold for presenting functional groups in a defined spatial orientation, enabling potent and selective interactions with biological targets. Derivatives have demonstrated a wide array of activities, including but not limited to, anti-inflammatory, anti-tubercular, and anti-cancer properties.[1]

The most direct and atom-economical approach to this scaffold is the cyclocondensation of a 1,2-diamine synthon, typically a 2-aminobenzylamine derivative, with a carbonyl compound (aldehyde or ketone). This guide focuses on the practical aspects and reaction conditions governing this critical transformation.

Core Principles: The Cyclocondensation Mechanism

The fundamental reaction involves the condensation of 2-aminobenzylamine with an aldehyde or ketone. The process is a cascade of equilibria, typically initiated by the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the final tetrahydroquinazoline product.

The overall transformation can be visualized as follows:

Caption: General mechanism for tetrahydroquinazoline synthesis.

The rate-limiting step and the efficiency of the overall reaction are heavily influenced by several factors, including the nature of the substrates (R groups), the choice of catalyst, solvent, and temperature. While the reaction can sometimes proceed without a catalyst, particularly under forcing conditions, catalysis is generally required for high yields, mild conditions, and broad substrate scope.

Comparative Analysis of Reaction Conditions

The selection of an appropriate synthetic protocol depends on factors such as substrate compatibility, desired scale, available equipment, and green chemistry considerations. A wide range of conditions have been successfully employed, from traditional acid catalysis to modern metal-free and solvent-free approaches.

| Catalyst System | Typical Conditions | Advantages | Disadvantages | Yield Range | References |

| None (Catalyst-Free) | Water, RT or MW (2 min) | Environmentally benign, simple workup (filtration), no catalyst cost.[2] | Limited to certain reactive substrates, may require higher temperatures or microwave irradiation. | High to Excellent | [2] |

| Molecular Iodine (I₂) | Various organic solvents (e.g., CH₃CN, EtOH), RT to reflux | Metal-free, inexpensive, operationally simple, tolerates diverse functional groups.[3][4] | Can be stoichiometric, potential for halogenated byproducts, requires workup to remove iodine. | Good to Excellent | [3][4] |

| Transition Metals (Cu, Fe, Ir, Mn) | Organic solvents (e.g., Toluene, DCE), elevated temperatures. | High efficiency, broad substrate scope, potential for asymmetric synthesis.[5][6][7] | Cost, potential metal contamination in the final product, often requires ligands and inert atmosphere.[5][6][7] | Moderate to Excellent | [5][6][7] |

| Organocatalysts (e.g., Salicylic Acid) | Organic solvents, O₂ or air as oxidant. | Metal-free, avoids heavy metal contamination, can be highly selective.[8][9] | Catalyst loading can be high, may require specific oxidants. | Good to Excellent | [8][9] |

| Solid Acids (e.g., Nafion-H) | Refluxing solvent (e.g., CH₂Cl₂) | Heterogeneous catalyst, easy to remove by filtration, reusable.[10] | May require higher temperatures and longer reaction times, potential for leaching. | Good | [10] |

Detailed Experimental Protocols

The following protocols are presented as robust, validated starting points for laboratory synthesis.

Protocol 1: Green, Catalyst-Free Synthesis in Water

Principle: This protocol leverages the hydrophobic effect and the high reactivity of the substrates under microwave irradiation or even at room temperature to drive the dehydration and cyclization in water.[2] The product, being water-insoluble, precipitates from the reaction medium, allowing for an exceptionally simple filtration-based workup. This method aligns with the principles of green chemistry by avoiding organic solvents and catalysts.[2][11]

Workflow Diagram:

Caption: Workflow for catalyst-free synthesis in water.

Reagents & Equipment:

-

2-Aminobenzylamine (1.0 mmol, 1 equiv)

-

Aromatic or aliphatic aldehyde (1.0 mmol, 1 equiv)

-

Deionized water (5 mL)

-

Microwave reactor vial or round-bottom flask

-

Stir bar

-

Buchner funnel and filter paper

Procedure:

-

To a 10 mL microwave vial or a 25 mL round-bottom flask, add 2-aminobenzylamine (1.0 mmol).

-

Add the corresponding aldehyde (1.0 mmol) and deionized water (5 mL).

-

Method A (Microwave): Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 2 minutes.

-

Method B (Room Temperature): Vigorously stir the suspension at room temperature. Monitor the reaction by TLC. Reaction times can vary from 1 to 24 hours depending on the aldehyde's reactivity.

-

Upon completion, a solid precipitate will have formed. Cool the mixture to room temperature if heated.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with deionized water (3 x 10 mL).

-

Dry the product under vacuum to yield the pure 1,2,3,4-tetrahydroquinazoline. Purity is often high enough that further purification is not required.

Causality & Insights: The insolubility of both the starting materials and the final product in water is the primary driver for this reaction's success. It pushes the equilibrium towards the dehydrated product, which precipitates out, effectively removing it from the reaction equilibrium and driving the reaction to completion.

Protocol 2: Molecular Iodine-Catalyzed Synthesis

Principle: Molecular iodine (I₂) serves as a mild Lewis acid catalyst to activate the carbonyl group of the aldehyde, facilitating the initial imine formation.[3] It is an inexpensive, metal-free option that is operationally simple and effective for a broad range of substrates under mild conditions.[3][12]

Reagents & Equipment:

-

2-Aminobenzylamine (1.0 mmol, 1 equiv)

-

Aldehyde (1.0 mmol, 1 equiv)

-

Molecular Iodine (I₂) (0.1 mmol, 10 mol%)

-

Acetonitrile (CH₃CN) or Ethanol (EtOH) (5 mL)

-

Round-bottom flask with stir bar and reflux condenser

-

Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-

In a 25 mL round-bottom flask, dissolve 2-aminobenzylamine (1.0 mmol) and the aldehyde (1.0 mmol) in acetonitrile (5 mL).

-

Add molecular iodine (10 mol%) to the solution. The solution will turn brown.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 2-6 hours). For less reactive substrates, the mixture can be heated to reflux.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL). Stir until the brown color disappears.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to afford the pure tetrahydroquinazoline.

Causality & Insights: The Lewis acidity of iodine is key. It coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the aniline nitrogen. The 10 mol% loading indicates its catalytic role. The thiosulfate quench is a classic and effective method for removing residual iodine from the reaction mixture prior to purification.

Concluding Remarks

The cyclocondensation reaction between 2-aminobenzylamines and carbonyl compounds is a powerful and versatile method for the synthesis of tetrahydroquinazolines. The choice of reaction conditions offers a trade-off between environmental impact, cost, operational simplicity, and catalytic efficiency. For many applications, the catalyst-free aqueous method provides an excellent, green starting point.[2] For broader substrate scope and more challenging transformations, iodine or transition-metal-catalyzed methods offer robust and reliable alternatives. Researchers are encouraged to use the provided protocols as a foundation and to screen conditions to find the optimal path for their specific synthetic targets.

References

-

Title: Dehydration in Water: A Reagentless and Straightforward Synthesis of Tetrahydroquinazolines under Microwave Irradiation or by Stirring at Room Temperature, and Their Subsequent Conversion into Quinazolines in a Micellar Medium Source: Thieme E-Books & E-Journals URL: [Link]

-

Title: Approach for the synthesis of 1,2,3,4‐tetrahydroquinazolines. Source: ResearchGate URL: [Link]

-

Title: Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity Source: PMC (Molecules) URL: [Link]

-

Title: Synthesis of Quinazolinone-Fused Tetrahydroisoquinolines and Related Polycyclic Scaffolds by Iodine-Mediated sp3 C–H Amination Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System Source: PMC (Frontiers in Chemistry) URL: [Link]

-

Title: Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Transition-metal-catalyzed synthesis of quinazolines: A review Source: Frontiers in Chemistry URL: [Link]

-

Title: Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines Source: Frontiers in Chemistry URL: [Link]

-

Title: The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions Source: ResearchGate (Green Chemistry Letters and Reviews) URL: [Link]

-

Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives Source: MDPI (Molecules) URL: [Link]

-

Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) Source: PMC (Arkivoc) URL: [Link]

-

Title: Screening of solvents for the cyclization of aldehyde with 2-aminobenzylamine. Source: ResearchGate URL: [Link]

-

Title: Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst Source: NIH (Organic Letters) URL: [Link]

-

Title: Quinazoline derivatives: synthesis and bioactivities Source: PMC (Journal of Zhejiang University Science B) URL: [Link]

-

Title: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Source: PMC (Frontiers in Chemistry) URL: [Link]

-

Title: I2-Catalyzed oxidative synthesis of N,4-disubstituted quinazolines and quinazoline oxides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Iodine/potassium iodide catalyst for the synthesis of trifluoromethylated quinazolines via intramolecular cyclization Source: PubMed (Molecular Diversity) URL: [Link]

-

Title: Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines Source: MDPI (Molecules) URL: [Link]

-

Title: Transition-metal-catalyzed synthesis of quinazolines: A review Source: PMC (Frontiers in Chemistry) URL: [Link]

-

Title: Nafion-H catalyzed cyclocondensation reaction for the synthesis of octahydroquinazolinone derivatives Source: ResearchGate URL: [Link]

Sources

- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. I2-Catalyzed oxidative synthesis of N,4-disubstituted quinazolines and quinazoline oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Iodine/potassium iodide catalyst for the synthesis of trifluoromethylated quinazolines via intramolecular cyclization of 2,2,2-trifluoro-N-benzyl-N'-arylacetimidamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Note: One-Pot Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline from Cyclohexanone

Abstract

This application note details a robust, scalable, one-pot protocol for the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline starting from commercially available cyclohexanone . Utilizing N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a C1 synthon and acetamidine hydrochloride as the binucleophilic partner, this method circumvents the isolation of unstable enaminone intermediates. The protocol is optimized for high throughput medicinal chemistry campaigns requiring tetrahydroquinazoline cores, which are privileged scaffolds in kinase inhibitor and GPCR ligand discovery.

Introduction & Scientific Rationale

The 5,6,7,8-tetrahydroquinazoline scaffold represents a critical pharmacophore in modern drug design, serving as a bioisostere for quinazolines and quinolines while offering distinct solubility and metabolic profiles.

Synthetic Strategy: The Enaminone Route

Traditional syntheses of fused pyrimidines often involve multi-step procedures or harsh conditions (e.g., high-pressure hydrogenation of quinazolines). This protocol employs a cascade condensation strategy :

-

Activation:

-Formylation of cyclohexanone using DMF-DMA to generate an activated enaminone intermediate. -

Cyclocondensation: Intermolecular Michael-type addition followed by cyclodehydration with acetamidine.

This approach is superior due to its atom economy and the ability to perform the reaction in a single reaction vessel ("one-pot"), significantly reducing solvent waste and processing time.

Mechanistic Pathway

The reaction proceeds through the formation of 2-((dimethylamino)methylene)cyclohexanone . The dimethylamino group acts as an excellent leaving group during the subsequent nucleophilic attack by the amidine nitrogen.

Figure 1: Mechanistic pathway for the conversion of cyclohexanone to 2-methyl-5,6,7,8-tetrahydroquinazoline via enaminone intermediate.

Materials & Equipment

Reagents

| Reagent | CAS Number | Role | Purity Requirement |

| Cyclohexanone | 108-94-1 | Starting Material | >99% (Distilled if yellow) |

| DMF-DMA | 4637-24-5 | C1 Synthon | 97%+ (Moisture Sensitive) |

| Acetamidine HCl | 124-42-5 | N-C-N Source | 95%+ (Hygroscopic) |

| Sodium Ethoxide | 141-52-6 | Base | 21% wt in Ethanol |

| Ethanol (Absolute) | 64-17-5 | Solvent | Anhydrous |

Equipment

-

100 mL Round-bottom flask (RBF) equipped with a magnetic stir bar.[1]

-

Reflux condenser with drying tube (CaCl₂ or N₂ inlet).

-

Oil bath or heating mantle with temperature controller.

-

Rotary evaporator.

Experimental Protocol

Step-by-Step Methodology

Step 1: Formation of Enaminone Intermediate

-

Charge the 100 mL RBF with Cyclohexanone (1.96 g, 20 mmol).

-

Add DMF-DMA (2.62 g, 22 mmol, 1.1 equiv) neat.

-

Heat the mixture to reflux (approx. 100-110 °C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting ketone spot (

) should disappear, and a new polar yellow spot (Enaminone) should appear.

-

-

Remove volatiles (excess DMF-DMA and methanol byproduct) under reduced pressure on a rotary evaporator. Note: The intermediate is an orange/yellow oil and is moisture sensitive.

Step 2: Cyclization with Acetamidine 5. Redissolve the crude enaminone oil in Absolute Ethanol (20 mL). 6. Add Acetamidine Hydrochloride (2.08 g, 22 mmol, 1.1 equiv). 7. Add Sodium Ethoxide solution (21% in EtOH, 8.2 mL, ~22 mmol) dropwise. 8. Heat the reaction mixture to reflux (80 °C) for 6–12 hours.

- Checkpoint: TLC should show the disappearance of the yellow enaminone spot and the formation of a UV-active product spot.

Step 3: Workup and Purification [2] 9. Cool the mixture to room temperature. 10. Concentrate the solvent under reduced pressure. 11. Resuspend the residue in Dichloromethane (DCM) (50 mL) and wash with Water (2 x 30 mL) to remove inorganic salts. 12. Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.[2] 13. Purification: Flash column chromatography (SiO₂).

- Eluent: Gradient of 0% to 5% Methanol in DCM.

- Target: The product is a pale yellow to off-white solid.

Workflow Visualization

Figure 2: Operational workflow for the one-pot synthesis process.

Data Analysis & Expected Results

Yield and Characterization

Typical isolated yields for this protocol range from 65% to 80% .

| Parameter | Specification |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 42–45 °C |

| ¹H NMR (CDCl₃, 400 MHz) | |

| MS (ESI) | [M+H]⁺ Calculated: 149.10; Found: 149.1 |

Critical Control Points

-

Moisture Control: DMF-DMA hydrolyzes rapidly. Ensure the reagent bottle is fresh and the reaction is protected from atmospheric moisture during Step 1.

-

Stoichiometry: A slight excess of Acetamidine (1.1 eq) is crucial to drive the reaction to completion, as some amidine may decompose under basic reflux conditions.

References

-

Original Methodology & Mechanism: Stanovnik, B., et al. "The Synthesis of 5,6,7,8-Tetrahydroquinazolines." Journal of Heterocyclic Chemistry, vol. 34, no. 6, 1997.[3]

-

DMF-DMA Reagent Application: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[4] Scientific Research, 2011.

-

General Quinazoline Synthesis Protocols: BenchChem Application Notes. "N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Mediated Synthesis of Quinazoline Derivatives."

-

Acetamidine Reactivity: Chebret, A., et al. "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using

-Aminoamidines." International Journal of Molecular Sciences, 2022.

Sources

Unlocking New Chemical Space: A Guide to the Functionalization of the 2-Methyl Group in 5,6,7,8-Tetrahydroquinazolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5,6,7,8-Tetrahydroquinazoline Scaffold and the Untapped Potential of the C2-Methyl Group

The quinazoline and its reduced form, 5,6,7,8-tetrahydroquinazoline, represent a class of "privileged structures" in medicinal chemistry.[1][2] Their rigid, bicyclic framework is a common feature in a vast array of biologically active compounds, demonstrating activities that span from anticancer and antimicrobial to anti-inflammatory agents.[2] While extensive research has focused on the synthesis of the core and functionalization at various positions around the rings, the 2-methyl group often remains an underexplored handle for molecular diversification.

The protons on this methyl group are activated by the adjacent electron-withdrawing pyrimidine ring, rendering them sufficiently acidic to participate in a range of chemical transformations. This unique reactivity opens a gateway for the introduction of novel side chains and functional groups, allowing for the fine-tuning of a molecule's steric and electronic properties. Such modifications are critical in drug discovery for optimizing potency, selectivity, pharmacokinetic profiles, and intellectual property positioning.

This technical guide provides a comprehensive overview of established and promising strategies for the functionalization of the 2-methyl group on the 5,6,7,8-tetrahydroquinazoline scaffold. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and discuss the rationale behind experimental design, empowering researchers to confidently explore this versatile synthetic handle.

Prerequisite: Synthesis of the Starting Material, 2-Methyl-5,6,7,8-tetrahydroquinazoline

Before functionalization, a reliable supply of the starting material is essential. The most common and robust method for synthesizing 2-methyl-5,6,7,8-tetrahydroquinazolines involves the cyclocondensation of an α,β-unsaturated ketone with acetamidine.[2]

Protocol 1: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline

This protocol details the reaction of cyclohex-2-en-1-one with acetamidine hydrochloride.

Materials:

-

Cyclohex-2-en-1-one

-

Acetamidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetamidine hydrochloride (1.0 equivalent) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of free acetamidine.

-

Cool the reaction mixture back to 0 °C and add a solution of cyclohex-2-en-1-one (1.0 equivalent) in anhydrous ethanol dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-methyl-5,6,7,8-tetrahydroquinazoline.

Expected Yield: 60-75%

I. Condensation with Aldehydes: Synthesis of 2-Styryl Derivatives

One of the most direct and widely applicable methods for functionalizing the 2-methyl group is through condensation with aldehydes, often under Knoevenagel or similar reaction conditions.[3][4] This reaction introduces a vinyl linkage, extending the conjugation of the system and providing a scaffold for further modification. The reaction is driven by the deprotonation of the acidic methyl group to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable styryl product.

Mechanistic Rationale

The choice of reaction conditions is critical. The reaction is typically catalyzed by a base, which must be strong enough to deprotonate the 2-methyl group but not so strong as to promote self-condensation of the aldehyde.[3] In the context of 2-methylazaarenes, acetic anhydride is a commonly used solvent and reagent, as it can facilitate the dehydration of the intermediate alcohol.[5] The presence of acetic acid can catalyze both the initial addition and the final elimination step.[5]

Figure 1. Simplified workflow for the condensation of 2-methyl-5,6,7,8-tetrahydroquinazoline with an aromatic aldehyde.

Protocol 2: Synthesis of 2-(2-Arylethenyl)-5,6,7,8-tetrahydroquinazolines

This protocol describes a general procedure for the condensation of 2-methyl-5,6,7,8-tetrahydroquinazoline with a substituted aromatic aldehyde.

Materials:

-

2-Methyl-5,6,7,8-tetrahydroquinazoline (from Protocol 1)

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0-1.2 equivalents)

-

Acetic anhydride (Ac₂O)

-

Glacial acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium carbonate (Na₂CO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-5,6,7,8-tetrahydroquinazoline (1.0 equivalent) and the aromatic aldehyde (1.1 equivalents) in acetic anhydride.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents), if desired, to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 130-140 °C) and stir for 4-12 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold saturated aqueous sodium carbonate solution to neutralize the acetic anhydride and acetic acid.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation: Condensation with Various Aldehydes

| Entry | Aldehyde | Product | Typical Yield (%) |

| 1 | Benzaldehyde | 2-(2-Phenylethenyl)-5,6,7,8-tetrahydroquinazoline | 75-85 |

| 2 | 4-Chlorobenzaldehyde | 2-[2-(4-Chlorophenyl)ethenyl]-5,6,7,8-tetrahydroquinazoline | 80-90 |

| 3 | 4-Methoxybenzaldehyde | 2-[2-(4-Methoxyphenyl)ethenyl]-5,6,7,8-tetrahydroquinazoline | 70-80 |

| 4 | Formaldehyde* | 2-Vinyl-5,6,7,8-tetrahydroquinazoline | 50-60 |

*Note: For condensation with formaldehyde, paraformaldehyde is often used, and the reaction may require slightly different conditions, such as the use of a different solvent system (e.g., with diethylamine hydrochloride).[6]

II. Oxidation of the 2-Methyl Group

The selective oxidation of the 2-methyl group provides access to valuable synthetic intermediates such as the corresponding aldehyde, carboxylic acid, or alcohol. These functional groups are staples in medicinal chemistry for forming amides, esters, and for use in reductive amination reactions. However, controlling the extent of oxidation can be challenging, as over-oxidation to the carboxylic acid is common.[1]

Mechanistic Rationale and Reagent Selection

The choice of oxidant determines the product.

-

To obtain the carboxylic acid: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used. The reaction proceeds through a series of oxidative steps, and under harsh conditions, will drive the methyl group to its highest oxidation state.

-

To isolate the aldehyde: This is more challenging due to the aldehyde's susceptibility to further oxidation.[7] Milder, more selective methods are required. One effective strategy is electrochemical oxidation in the presence of an alcohol (e.g., methanol), which forms a stable acetal intermediate that is resistant to over-oxidation.[3][7] The acetal can then be hydrolyzed to the aldehyde in a separate step.[7] Another approach involves using reagents like selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN).[1]

Figure 2. Oxidation pathways of the 2-methyl group.

Protocol 3: Oxidation to 5,6,7,8-Tetrahydroquinazoline-2-carboxylic Acid

This protocol uses potassium permanganate for a robust oxidation to the carboxylic acid.

Materials:

-

2-Methyl-5,6,7,8-tetrahydroquinazoline

-

Potassium permanganate (KMnO₄)

-

Water

-

Pyridine (as co-solvent)

-

Sodium bisulfite (NaHSO₃)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (DCM)

Procedure:

-

Suspend 2-methyl-5,6,7,8-tetrahydroquinazoline (1.0 equivalent) in a mixture of water and pyridine (e.g., 10:1 v/v).

-

Heat the mixture to 80-90 °C with vigorous stirring.

-

Add a solution of KMnO₄ (3.0-4.0 equivalents) in water dropwise over 1-2 hours. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of MnO₂ will form.

-

Continue heating and stirring until TLC analysis shows the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and quench the excess KMnO₄ by adding a saturated aqueous solution of sodium bisulfite until the purple color is gone and the mixture is a brown slurry.

-

Filter the mixture through a pad of Celite® to remove the MnO₂, washing the pad thoroughly with water.

-

Cool the filtrate in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate of the carboxylic acid should form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

-

If the product is soluble, the acidified aqueous layer can be extracted with a suitable organic solvent like DCM or ethyl acetate.

Expected Yield: 40-60%

III. Halogenation of the 2-Methyl Group

Introducing a halogen atom onto the 2-methyl group transforms it into a versatile electrophilic handle, ideal for subsequent nucleophilic substitution or cross-coupling reactions. Free-radical halogenation is a common method for this transformation.[8]

Mechanistic Rationale and Reagent Selection

This reaction typically proceeds via a free-radical chain mechanism, which involves initiation, propagation, and termination steps.[9] N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic brominations because it can provide a low, constant concentration of Br₂, which favors the desired radical pathway over competing ionic reactions.[10] The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and/or by UV light.

Figure 3. Experimental workflow for free-radical bromination.

Protocol 4: Synthesis of 2-(Bromomethyl)-5,6,7,8-tetrahydroquinazoline

Materials:

-

2-Methyl-5,6,7,8-tetrahydroquinazoline

-

N-Bromosuccinimide (NBS) (recrystallized from water before use)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-methyl-5,6,7,8-tetrahydroquinazoline (1.0 equivalent) in CCl₄, add NBS (1.05 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

-

Heat the mixture to reflux under an inert atmosphere. The reaction can also be promoted by irradiation with a UV lamp.

-

Monitor the reaction by TLC. The reaction is often complete when the denser succinimide byproduct floats to the surface.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with saturated aqueous sodium thiosulfate to remove any remaining bromine, then with water, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude 2-(bromomethyl) product is often unstable and may be used immediately in the next step without further purification. If purification is necessary, it should be done quickly via column chromatography on silica gel at low temperature.

Data Presentation: Halogenation and Potential Products

| Reagent | Product | Key Application | Expected Yield (%) |

| NBS | 2-(Bromomethyl)-5,6,7,8-tetrahydroquinazoline | Nucleophilic substitution, Grignard formation | 50-70 (crude) |

| NCS | 2-(Chloromethyl)-5,6,7,8-tetrahydroquinazoline | Nucleophilic substitution | 40-60 (crude) |

IV. Deprotonation and Alkylation

Direct deprotonation of the 2-methyl group with a strong base, such as an organolithium reagent, followed by quenching with an electrophile (e.g., an alkyl halide), is a powerful C-C bond-forming strategy. However, this approach can be challenging for this specific scaffold.

Mechanistic Rationale and Practical Challenges

Theoretically, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) should be able to deprotonate the 2-methyl group to form a nucleophilic lithiated intermediate. This intermediate could then react with various electrophiles.

However, attempts to metallate the 2-methyl group of similar tetrahydroquinoline systems with bases like LDA or n-BuLi have been reported to be unsuccessful.[11] This could be due to several factors:

-

Insufficient Acidity: The pKa of the methyl protons may not be low enough for complete deprotonation by these bases.

-

Competing Reactions: The base might react with other sites on the molecule, or direct ortho-metallation on the benzene ring could be a competing pathway, although less likely in the tetrahydro- system.

-

Instability of the Anion: The resulting anion might not be stable under the reaction conditions.

Due to these challenges, this method should be approached with caution and may require significant optimization. Alternative C-H activation strategies using transition metal catalysts are an emerging area that may provide more reliable routes to functionalization at this position.[7]

Protocol 5: Exploratory Deprotonation and Alkylation

This protocol is presented as an exploratory route and may require substantial optimization.

Materials:

-

2-Methyl-5,6,7,8-tetrahydroquinazoline

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 equivalents)

-

Electrophile (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve 2-methyl-5,6,7,8-tetrahydroquinazoline (1.0 equivalent) in anhydrous THF under a strict inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the organolithium base (1.1 equivalents) dropwise. A color change may be observed, indicating anion formation.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add the electrophile (1.2 equivalents) dropwise and continue stirring at -78 °C for another hour.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Analyze the crude product mixture carefully (e.g., by ¹H NMR and LC-MS) to determine the extent of desired alkylation versus recovery of starting material or formation of byproducts.

Conclusion and Future Outlook

The 2-methyl group of 5,6,7,8-tetrahydroquinazoline is a reactive and versatile handle for the synthesis of novel analogs for drug discovery and chemical biology. Condensation with aldehydes, oxidation to carboxylic acids, and free-radical halogenation represent robust and reliable pathways to a diverse range of derivatives. While direct deprotonation and alkylation present challenges, the continued development of C-H activation methodologies may soon provide more efficient solutions. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can effectively leverage the unique reactivity of this position to build molecular complexity and explore new frontiers in medicinal chemistry.

References

-

Xu, H., et al. (2020). Site-selective electrooxidation of methylarenes to aromatic acetals. Nature Communications, 11(1), 2706. [Link]

-

Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(14), 2551-2559. [Link]

-

Xu, H., et al. (2020). Site-selective electrooxidation of methylarenes to aromatic acetals. Nature Communications, 11, 2706. [Link]

-

Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]

-

Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]

-

Bobbitt, J. M., & Scola, P. M. (1985). The Knoevenagel condensation of aldehydes with malonic acid. A study of the reaction of m-chlorobenzaldehyde. Journal of Organic Chemistry, 50(26), 5629-5632. [Link]

-

Al-Tel, T. H., et al. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ARKIVOC, 2004(14), 44-50. [Link]

-

Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Free-radical halogenation. Wikipedia, The Free Encyclopedia. [Link]

-

Gershon, H., & McNeil, M. W. (1972). Halogenation of 5- and 7-substituted 8-quinolinols and 5- and 7-8-quinolinol sulfonic acids. Journal of Heterocyclic Chemistry, 9(3), 659-667. [Link]

-

Li, Y., et al. (2019). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Organic & Biomolecular Chemistry, 17(30), 7167-7171. [Link]